molecular formula C10H9NO B094697 1-Amino-7-naphthol CAS No. 118-46-7

1-Amino-7-naphthol

Cat. No. B094697
CAS RN: 118-46-7
M. Wt: 159.18 g/mol
InChI Key: KVHHMYZBFBSVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-7-naphthol is a compound that is part of a broader class of aminoalkylnaphthols, which are of interest due to their potential applications in various fields, including medicinal chemistry. These compounds are characterized by the presence of an amino group attached to a naphthol scaffold, which is a naphthalene ring with a hydroxyl group. The amino group can be modified to produce derivatives with different properties and activities.

Synthesis Analysis

The synthesis of aminoalkylnaphthols, such as 1-amino-7-naphthol derivatives, can be achieved through asymmetric aminoalkylation reactions. For instance, electron-rich aromatic compounds like 2-naphthol can undergo a fast and asymmetric 1-aminoalkylation with high yields when treated with (R)-1-phenylethylamine and aromatic aldehydes under solvent-free conditions. This process is facilitated by a crystallization-induced asymmetric transformation, which likely occurs due to the preferential crystallization of one diastereomer, leading to the stereoselective synthesis of aminoalkylnaphthols .

Molecular Structure Analysis

The molecular structure of aminoalkylnaphthols can be studied using various techniques, including single crystal X-ray diffraction and computational methods. For example, one of the synthesized 1-(α-aminoalkyl)-2-naphthol derivatives was crystallized in the trigonal crystal system and analyzed using Density Functional Theory (DFT) calculations. The theoretical calculations, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were found to be in agreement with the experimental values .

Chemical Reactions Analysis

Aminoalkylnaphthols can participate in various chemical reactions due to the presence of reactive amino and hydroxyl groups. The title compound, 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol, was synthesized through the condensation of 5-amino-3,4-dimethylisoxazole and 2-hydroxy-1-naphthaldehyde in ethanol, demonstrating the reactivity of the amino group in forming imine linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-7-naphthol derivatives are influenced by their molecular structure. The crystal structure of 5-amino-1-naphthol, a related compound, reveals intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to the formation of two-dimensional sheets. These interactions are significant for understanding the solid-state properties and the potential for molecular recognition processes. The noncoplanar orientation of the amine group relative to the aromatic moiety is a common feature among these compounds, which may affect their physical properties and interactions with other molecules .

Scientific Research Applications

  • Electrochemical Synthesis and Study of Polymeric Films : The electrooxidation of 5-amino 1-naphthol in acidic media leads to polymer film formation on electrodes. These films exhibit well-defined redox systems and conductive properties in both acidic organic and aqueous solutions. The electropolymerization primarily occurs via the -NH2 groups, suggesting potential applications in electrochemical devices (Pham et al., 1994).

  • Resolution and Purification of Amino Alcohol Derivatives : Chiral 1,1'-bi-2-naphthol and boric acid are used for the resolution of racemic amino alcohol derivatives, demonstrating their utility in the purification of enantiomerically enriched compounds (Periasamy et al., 2001).

  • Chemiluminescence Detection : 1-Amino-2-naphthol hydrochloride is determined by the chemiluminescence produced by acidic permanganate oxidation in a flow system, highlighting its use in sensitive detection methods (Al-Tamrah & Townshend, 1987).

  • Redox Properties of Polymeric Films : Poly(5-amino-l-naphthol) exhibits redox properties investigated through in situ Raman spectroscopy, revealing structural insights important for applications in electrochemistry (Mostefai et al., 1996).

  • Biodegradation of Azo Dyes : 1-Amino-2-naphthol, an intermediate in the anaerobic degradation of Acid Orange 7, is a redox mediator facilitating the transport of electrons to the dye. This highlights its role in the biodegradation processes (Méndez-Paz et al., 2003).

  • Agricultural Applications : 1-Amino-4-sulphonate-β-naphthol alters the oil content and fatty acid composition in peanuts, suggesting its potential use in agricultural research (Malik et al., 1986).

  • Generation of Reactive Oxygen Species : Active metabolites of naphthylamines and aminoazo dyes, including 1-amino-2-naphthol, generate hydrogen peroxide and superoxide anion, which are implicated in carcinogenesis research (Nakayama et al., 1983).

Safety And Hazards

1-Amino-7-naphthol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective equipment should be worn when handling it .

Future Directions

1-Naphthols, including 1-Amino-7-naphthol, have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They have been found to be useful as anti-corrosion materials and as materials for non-linear optical (NLO) devices .

properties

IUPAC Name

8-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHHMYZBFBSVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059474
Record name 2-Naphthalenol, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-naphthol

CAS RN

118-46-7
Record name 8-Amino-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-2-naphthalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-7-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-7-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol, 8-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenol, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AMINO-2-NAPHTHALENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLL7476ODN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 1-methylnaphthalene (8.0 g, 56 mmol) in round bottom flask at 0° C. was added nitric acid (26 mL) dropwise. (NOTE: A slow addition of nitric acid is most important to avoid the formation of the other regioisomers). After the reaction mixture was stirred for an additional 15 min at 0° C., it was poured into 65 mL of H2O. The aqueous solution was extracted with benzene twice and the combined benzene solution was washed with 10% NaOH solution, dried with Na2SO4, and concentrated. Silica gel chromatography (EtOAc:Hexanes=5:95) gave product still containing a few percentage of the other regioisomer. It was recrystallized with EtOAc/Hexanes to give 9.0 g (43%) of 1.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
Yield
43%

Synthesis routes and methods II

Procedure details

8-Amino-naphthalen-2-ol was prepared from 8-amino-2-naphthalenesulphonic acid (commercially available) according to the literature (J. Org. Chem. 1949, p351). To a solution of 8-amino-naphthalen-2-ol (8.00 g) in dry N,N-dimethylformamide (80 mL) was added sodium hydride (60% dispersion in mineral oil, 3.2 g) carefully. After stirring for 4 hours the reaction mixture was cooled in an ice bath and methyl iodide (3.13 mL) was added dropwise. The reaction mixture was then stirred at room temperature for 3 days. Water (10 mL) was then added and the volatiles were removed in vacuo. The residue was dissolved in chloroform, washed with water, dried (MgSO4) and the solvent removed in vacuo to yield a dark oil. This was purified using flash chromatography (chloroform) to yield 7-methoxy-naphthalen-1-ylamine as a dark brown liquid (2.92 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-7-naphthol
Reactant of Route 2
1-Amino-7-naphthol
Reactant of Route 3
1-Amino-7-naphthol
Reactant of Route 4
1-Amino-7-naphthol
Reactant of Route 5
Reactant of Route 5
1-Amino-7-naphthol
Reactant of Route 6
1-Amino-7-naphthol

Citations

For This Compound
37
Citations
T Nakayama, T Kimura, M Kodama, C Nagata - Carcinogenesis, 1983 - academic.oup.com
Autoxidation of active metabolites of naphthylamine and aminoazo dyes in neutral buffer generated hydrogen peroxide (H 2 O 2 ) and superoxide anion ( O 2 - ), as detected by the …
Number of citations: 180 academic.oup.com
W WU, H Zhang, Y Wang, Y Yang… - Journal of International …, 2017 - pesquisa.bvsalud.org
… Methods(7-Methoxy-1-naphthyl)acetonitrile was synthesized from industrial grade 1-amino-7-naphthol,by diazotiza?tion,Sandmeyer reaction and coupled reaction.Factors such as the …
Number of citations: 2 pesquisa.bvsalud.org
KK Georgieff - Journal of Applied Polymer Science, 1965 - Wiley Online Library
… 1Amino-7-naphthol was technical grade from E. I. du Pont de Nemours Co. … 1-Amino-7-naphthol … Only one naphthol, ie, 1-amino-7-naphthol, was studied. …
Number of citations: 20 onlinelibrary.wiley.com
SF Teng, K Sproule, A Hussain… - Journal of Molecular …, 1999 - Wiley Online Library
… 1-Amino-5-naphthol, 1-amino-7-naphthol hydrochloride, 1-amino-6-naphthol, 2-amino-1-naphthol hydrochloride and 6-amino-1-naphthol were obtained from Tokyo Chemical Industry (…
Number of citations: 134 onlinelibrary.wiley.com
WF Brown, JC Hebden, JR Withrow - Journal of the American …, 1929 - ACS Publications
… In preparing to make thel-amino-6-naphthol the method selected was that given by the Cassella Company1 for making 1-amino7-naphthol. This method was followed as to proportions …
Number of citations: 2 pubs.acs.org
AT Peters, ME Sener - Dyes and pigments, 1987 - Elsevier
Application of the Bucherer reaction between 1-naphthol and alky lamines gave a satisfactory synthesis of N-substituted 1-naphthylamines. A method avoiding the use of pressurised …
Number of citations: 16 www.sciencedirect.com
K Sproule, P Morrill, JC Pearson, SJ Burton… - … of Chromatography B …, 2000 - Elsevier
A new approach for the identification of ligands for the purification of pharmaceutical proteins by affinity chromatography is described. The technique involves four steps. Selection of an …
Number of citations: 112 www.sciencedirect.com
DW Cameron, EL Samuel - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… 1-Amino-7-naphthol (5 g) was added to acetic anhydride (15 cm3). The brown product was filtered off, washed with ether and dissolved in 10% sodium hydroxide solution (10 cm3). An …
Number of citations: 10 www.publish.csiro.au
PR Morrill, G Gupta, K Sproule, D Winzor… - … of Chromatography B, 2002 - Elsevier
The selection, synthesis and chromatographic evaluation of a synthetic affinity adsorbent for human recombinant factor VIIa is described. The requirement for a metal ion-dependent …
Number of citations: 39 www.sciencedirect.com
N Fukuta - Journal of Atmospheric Sciences, 1966 - journals.ametsoc.org
The ability of 329 selected organic compounds to nucleate ice has been tested by three methods. Their activity was found to depend strongly on the method of preparation. More than 20 …
Number of citations: 93 journals.ametsoc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.